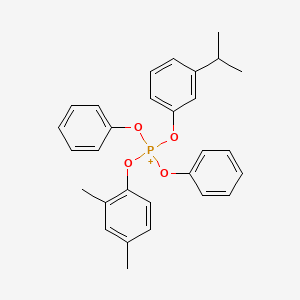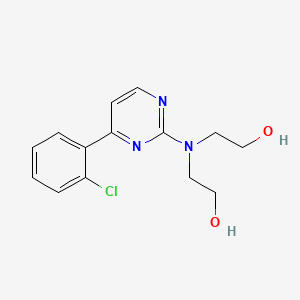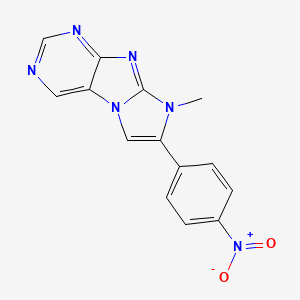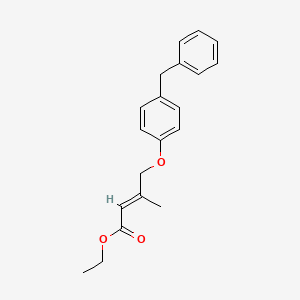
2-Butenoic acid, 3-methyl-4-(4-(phenylmethyl)phenoxy)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butenoic acid, 3-methyl-4-(4-(phenylmethyl)phenoxy)-, ethyl ester is a complex organic compound with a unique structure It belongs to the class of butenoic acids, which are characterized by an unbranched 4-carbon chain with a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 3-methyl-4-(4-(phenylmethyl)phenoxy)-, ethyl ester typically involves multiple steps, starting from simpler organic molecules. One common method involves the esterification of 2-butenoic acid derivatives with appropriate alcohols under acidic conditions. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and advanced catalytic systems can be employed to enhance the yield and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining traction in the industrial synthesis of such compounds.
Chemical Reactions Analysis
Types of Reactions
2-Butenoic acid, 3-methyl-4-(4-(phenylmethyl)phenoxy)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in saturated derivatives.
Substitution: The phenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing double bonds.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated esters.
Scientific Research Applications
2-Butenoic acid, 3-methyl-4-(4-(phenylmethyl)phenoxy)-, ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Butenoic acid, 3-methyl-4-(4-(phenylmethyl)phenoxy)-, ethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. Pathways involved may include signal transduction and metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Crotonic acid: Another butenoic acid with a simpler structure.
Isocrotonic acid: An isomer of crotonic acid with different spatial arrangement.
3-Butenoic acid: A butenoic acid with a double bond in a different position.
Uniqueness
2-Butenoic acid, 3-methyl-4-(4-(phenylmethyl)phenoxy)-, ethyl ester stands out due to its additional functional groups, which confer unique chemical properties and potential applications. Its ability to undergo a variety of chemical reactions and interact with biological molecules makes it a valuable compound in research and industry.
Properties
CAS No. |
52918-07-7 |
|---|---|
Molecular Formula |
C20H22O3 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
ethyl (E)-4-(4-benzylphenoxy)-3-methylbut-2-enoate |
InChI |
InChI=1S/C20H22O3/c1-3-22-20(21)13-16(2)15-23-19-11-9-18(10-12-19)14-17-7-5-4-6-8-17/h4-13H,3,14-15H2,1-2H3/b16-13+ |
InChI Key |
KAYFNEZQOYQZSG-DTQAZKPQSA-N |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/COC1=CC=C(C=C1)CC2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C=C(C)COC1=CC=C(C=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


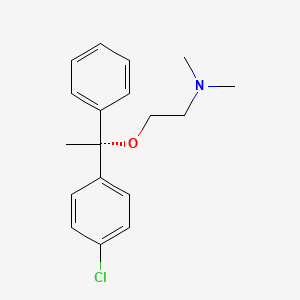
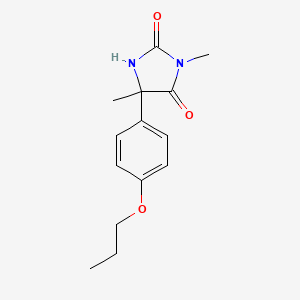


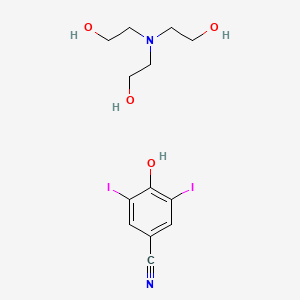

![2-[(2-Chloro-4-nitrophenyl)azo]-5-methoxy-4-methylbenzenediazonium hydrogen sulfate](/img/structure/B12711654.png)
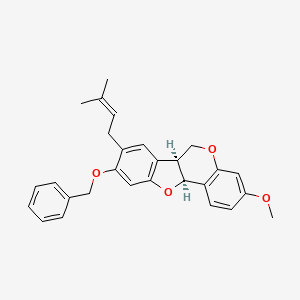

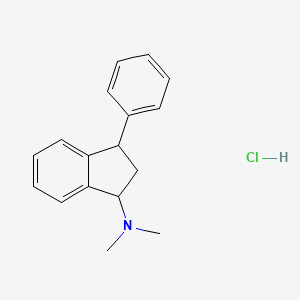
![Dimethyl 2,2'-[1,4-phenylenebis[imino(1-acetyl-2-oxo-2,1-ethanediyl)azo]]bisbenzoate](/img/structure/B12711675.png)
